The Quest for cis-Miyabenol C: A Technical Guide to Its Natural Sources and Isolation
The Quest for cis-Miyabenol C: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Miyabenol C, a resveratrol (B1683913) trimer, has garnered significant attention within the scientific community for its potential therapeutic applications, notably as a potent inhibitor of β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. This technical guide provides an in-depth overview of the natural sources of cis-Miyabenol C, detailed experimental protocols for its isolation and purification, and a summary of relevant quantitative and spectroscopic data.
Natural Sources of cis-Miyabenol C
cis-Miyabenol C and its isomers are stilbenoids found in a variety of plant species. The primary documented sources include:
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Grapevines (Vitis species): Canes, stalks, and leaves of Vitis vinifera (common grape) and Vitis thunbergii var. taiwaniana (small-leaf grape) are significant sources of Miyabenol C isomers.[1]
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Fennel (Foeniculum vulgare): The fruits (commonly referred to as seeds) of fennel are a known source of cis-Miyabenol C.
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Other Plant Species: Miyabenol C has also been identified in plants from the Caragana and Carex genera, as well as in Parthenocissus quinquefolia (Virginia creeper) and Sophora davidii.[1]
Quantitative Data on Miyabenol C Yield
The yield of Miyabenol C can vary significantly depending on the plant source, geographical location, and extraction methodology. The following table summarizes available data on the content of Miyabenol C and related stilbenoids from various natural sources.
| Plant Source | Plant Part | Compound | Yield/Concentration | Reference |
| Vitis vinifera (Pinot Noir) | Canes | (E)-trans-cis-miyabenol C | Present in extract | [2] |
| Vitis vinifera | Canes | Miyabenol C | 2.0% of total stilbenoid extract | [3][4] |
| Vitis vinifera cv. Pinot Noir | Grape Cane | trans-resveratrol | 3.45 ± 0.04 mg/g dw | [5] |
| Vitis species | Canes | trans-resveratrol | 320.6 to 1751.6 mg/kg FW | [6] |
Experimental Protocols for Isolation and Purification
The isolation and purification of cis-Miyabenol C from natural sources typically involve a multi-step process combining various chromatographic techniques. Below are detailed methodologies adapted from published literature.
I. Extraction from Vitis vinifera Canes
This protocol is a generalized procedure based on methods for extracting stilbenoids from grape canes.
1. Plant Material Preparation:
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Collect one-year-old canes of Vitis vinifera during the dormant season.
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Air-dry the canes at room temperature and then grind them into a fine powder.
2. Extraction:
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Macerate the powdered grape canes with an 80:20 (v/v) mixture of ethanol (B145695) and water at 60°C for 30 minutes.[7]
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Filter the extract and concentrate it under reduced pressure to remove the ethanol.
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Lyophilize the aqueous residue to obtain a crude extract.
3. Fractionation using Column Chromatography:
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Subject the crude extract to column chromatography on a silica (B1680970) gel column.
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Elute the column with a gradient of n-hexane and ethyl acetate, followed by a gradient of chloroform (B151607) and methanol (B129727), to separate fractions based on polarity.
4. Purification by Preparative High-Performance Liquid Chromatography (HPLC):
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Further purify the Miyabenol C-containing fractions using preparative reversed-phase HPLC.
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Column: C18, 250 x 20 mm, 5 µm particle size.
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Mobile Phase: A gradient of methanol and water.
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Detection: UV at 280 nm and 320 nm.
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Collect the fractions corresponding to cis-Miyabenol C based on retention time comparison with analytical standards, if available, or by subsequent spectroscopic analysis.
II. Conceptual Isolation Workflow from Foeniculum vulgare Seeds
Caption: Conceptual workflow for the isolation of cis-Miyabenol C.
Spectroscopic Data for cis-Miyabenol C
The structural elucidation of cis-Miyabenol C is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Data
The following table presents a compilation of reported ¹H and ¹³C NMR chemical shifts for a Miyabenol C isomer. Precise assignments for the cis isomer require dedicated 2D NMR experiments.
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, J in Hz) |
| Ring A | ||
| 2a, 6a | 128.5 | 7.18 (d, 8.8) |
| 3a, 5a | 115.8 | 6.75 (d, 8.8) |
| 1a | 130.5 | |
| 4a | 157.5 | |
| Ring B | ||
| 2b, 6b | 129.0 | 7.05 (d, 8.4) |
| 3b, 5b | 115.5 | 6.58 (d, 8.8) |
| 1b | 131.0 | |
| 4b | 157.0 | |
| Ring C | ||
| 2c, 6c | 130.0 | 7.13 (d, 8.4) |
| 3c, 5c | 115.2 | 6.70 (d, 8.4) |
| 1c | 135.0 | |
| 4c | 158.0 | |
| 7c | 127.0 | 6.80 (d, 16.4) |
| 8c | 128.0 | 6.62 (d, 16.4) |
| Dihydrobenzofuran Moieties | ||
| 7a' | 55.0 | 5.50 (d, 6.0) |
| 8a' | 45.0 | 4.50 (d, 6.0) |
| 7b' | 54.5 | 5.45 (d, 6.2) |
| 8b' | 45.5 | 4.55 (d, 6.2) |
Note: The presented data is a representative compilation and may vary based on the specific isomer and solvent used. Definitive assignment requires detailed spectroscopic analysis of the isolated compound.
Mechanism of Action: Inhibition of β-Secretase (BACE1)
cis-Miyabenol C exerts its potential neuroprotective effects by inhibiting the enzymatic activity of β-secretase (BACE1). BACE1 is the rate-limiting enzyme in the amyloidogenic pathway of amyloid precursor protein (APP) processing. By inhibiting BACE1, cis-Miyabenol C reduces the production of the amyloid-β (Aβ) peptide, which is the primary component of the amyloid plaques found in the brains of Alzheimer's disease patients.[1]
The following diagram illustrates the canonical APP processing pathways and the point of intervention for cis-Miyabenol C.
Caption: APP processing pathways and the inhibitory action of cis-Miyabenol C.
Conclusion
cis-Miyabenol C represents a promising natural product with significant therapeutic potential, particularly in the context of neurodegenerative diseases. This guide provides a comprehensive overview of its natural sources, detailed methodologies for its isolation, and key data for its characterization. Further research is warranted to optimize extraction and purification processes to enhance the availability of this valuable compound for preclinical and clinical investigations. The continued exploration of natural sources and the development of efficient isolation strategies will be crucial in unlocking the full therapeutic potential of cis-Miyabenol C.
References
- 1. researchgate.net [researchgate.net]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Occurrence and Estimation of trans-Resveratrol in One-Year-Old Canes from Seven Major Chinese Grape Producing Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
